molecular formula C17H33N7O4 B12905372 Arg-Pro-Lys CAS No. 69355-87-9

Arg-Pro-Lys

Cat. No.: B12905372
CAS No.: 69355-87-9
M. Wt: 399.5 g/mol
InChI Key: FVBZXNSRIDVYJS-AVGNSLFASA-N
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Description

Arginine-Proline-Lysine (Arg-Pro-Lys) is a tripeptide composed of the amino acids arginine, proline, and lysine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The sequence of amino acids in this compound is crucial for its biological activity, making it a subject of interest in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (lysine) to the solid support. Subsequent amino acids (proline and arginine) are then added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired peptide with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Lys can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield various peptide analogs with modified biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Arg-Pro-Lys involves its interaction with specific molecular targets and pathways. The presence of arginine and lysine residues contributes to the peptide’s cationic nature, allowing it to interact with negatively charged cellular components. This interaction can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Arg-Pro-Lys

This compound is unique due to its specific sequence and the presence of both arginine and lysine residues, which contribute to its distinct biological activity. Unlike tuftsin and neurotensin, this compound has been primarily studied for its potential therapeutic applications in metabolic disorders and endothelial dysfunction .

Biological Activity

Arg-Pro-Lys (RPK) is a tripeptide comprised of arginine (Arg), proline (Pro), and lysine (Lys). This sequence exhibits various biological activities, particularly in the context of antimicrobial properties and enzyme modulation. The distinct roles of its constituent amino acids contribute to its overall functionality, making it a subject of interest in biochemical and pharmacological research.

Antimicrobial Properties

Research indicates that peptides containing Arg exhibit stronger antimicrobial activity compared to those with Lys. In a study focused on Trp-rich antimicrobial peptides, it was found that substitutions of Arg with Lys generally led to a decrease in antibacterial efficacy. Specifically, peptides with guanidinium side chains (like Arg) were more effective at disrupting bacterial membranes than those with amino side chains (like Lys) due to their ability to form more hydrogen bonds with phospholipid bilayers .

Table 1: Comparison of Antimicrobial Activities of Arg and Lys Peptides

Peptide TypeMIC (µM)Membrane Disruption Efficacy
Arg-containing2High
Lys-containing8Moderate

This table summarizes the minimal inhibitory concentrations (MIC) and the observed membrane disruption efficacy, highlighting the superior performance of Arg-containing peptides.

The mechanism by which this compound exerts its antimicrobial effects involves permeabilization of bacterial membranes. Studies have demonstrated that at their MIC, peptides induce significant membrane disruption in E. coli, correlating with their antibacterial activity. The presence of Arg enhances this effect due to its larger hydrogen bonding capabilities compared to Lys .

Enzyme Modulation

This compound also plays a role in modulating enzyme activities, particularly arginase. Arginase is an enzyme that converts arginine into ornithine and urea, and its activity can be influenced by various amino acids. Notably, while Arg can inhibit arginase activity at higher concentrations, Lys does not exhibit significant inhibitory effects within physiological ranges . This differential behavior underscores the importance of amino acid composition in enzymatic interactions.

Table 2: Inhibition Effects on Arginase Activity

CompoundConcentration (mM)Inhibition (%)
HOMOARG1050
LYS10
LYS1044

This table presents the inhibition percentages observed for different compounds on arginase activity, illustrating the lack of effect from Lys compared to HOMOARG.

Study on Antimicrobial Peptides

A study published in Nature explored the effects of various amino acid substitutions in antimicrobial peptides. It was found that peptides containing Arg were consistently more effective than those with Lys substitutions, reinforcing the hypothesis that the chemical nature of side chains significantly impacts biological activity .

Research on Arginase Inhibition

In another investigation, researchers assessed the inhibitory effects of various compounds on human arginase isoforms. The results indicated that while Arg could inhibit arginase effectively at higher concentrations, Lys showed negligible inhibition even at elevated levels . This finding highlights the nuanced roles that different amino acids play in metabolic processes.

Properties

CAS No.

69355-87-9

Molecular Formula

C17H33N7O4

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H33N7O4/c18-8-2-1-6-12(16(27)28)23-14(25)13-7-4-10-24(13)15(26)11(19)5-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

FVBZXNSRIDVYJS-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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